1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2-phenyl-1,3-thiazole-4-carboxylate
Description
The compound 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic hybrid featuring:
- An azetidine (4-membered saturated ring) at position 3, introducing conformational rigidity.
- A 2-phenyl-1,3-thiazole-4-carboxylate ester, providing a polar group for solubility modulation and bioactivity.
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-13-6-5-9-17-18(13)23-21(28-17)24-10-15(11-24)26-20(25)16-12-27-19(22-16)14-7-3-2-4-8-14/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENJFURRAYGLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Core Structural Features of Analogues
Key Observations :
- The target compound uniquely combines benzothiazole and azetidine , whereas analogues in –3 prioritize thiazole-triazole or thiazole-benzimidazole scaffolds .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The thiazole-4-carboxylate in the target compound may improve solubility compared to carboxylic acid derivatives (e.g., 3c) .
- Bulky substituents in 9c (e.g., 4-bromophenyl) increase molecular weight and logP, reducing aqueous solubility compared to the target .
- The azetidine ring’s smaller size likely reduces steric hindrance, enhancing bioavailability relative to pyrrolidone-containing analogues .
Table 3: Reported Bioactivities of Analogues
Discussion :
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